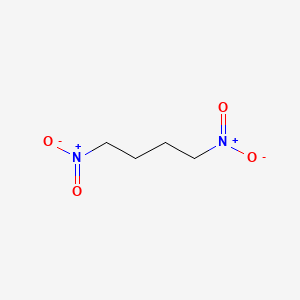

1,4-Dinitrobutane

Description

Significance of Nitro Compounds as Synthetic Intermediates

Nitro compounds are highly valuable as synthetic intermediates in organic chemistry due to the versatile reactivity of the nitro group. scispace.comsci-hub.semdpi.com The strong electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating a range of carbon-carbon bond-forming reactions. wikipedia.org This activating effect is exploited in numerous organic reactions, making nitro compounds crucial for the synthesis of complex molecules. scispace.comsci-hub.se

Historically, aromatic nitro compounds were prominent in the synthesis of dyes and explosives. scispace.comsrce.hr However, the importance of aliphatic nitro compounds has grown significantly with the discovery of new selective transformations. scispace.com Nitro compounds can be readily converted into a variety of other functional groups, including amines, oximes, nitrones, and alcohols. rsc.org This facile transformation broadens their utility in the construction of scaffolds for pharmaceuticals, agricultural chemicals, and other fine chemicals. mdpi.com

Key reactions that highlight the significance of nitro compounds as synthetic intermediates include:

Henry Reaction (Nitroaldol Reaction): A base-catalyzed reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgwiley.com

Michael Addition: Nitroalkanes can act as Michael donors, adding to α,β-unsaturated carbonyl compounds. wikipedia.org

Nef Reaction: The conversion of a primary or secondary nitroalkane to an aldehyde or ketone. wikipedia.org

Reduction to Amines: The nitro group is readily reduced to an amino group, a fundamental transformation in the synthesis of many biologically active molecules. mdpi.comfrontiersin.org

The development of stereoselective reactions involving nitro compounds, such as asymmetric Henry and Michael reactions, has further enhanced their importance in modern organic synthesis. scispace.com

Overview of Aliphatic Dinitro Compounds in Organic Synthesis

Aliphatic dinitro compounds, which contain two nitro groups on an alkane backbone, are an important class of molecules in organic synthesis. rsc.org Their versatility stems from their ready availability and the ability to transform the two nitro groups into various functionalities. rsc.org These compounds serve as important building blocks for creating new carbon-carbon bonds through reactions like the nitroaldol (Henry) reaction, Michael additions, and cycloadditions. rsc.org

The relative positions of the nitro groups (e.g., 1,2-, 1,3-, or 1,4-dinitro compounds) influence their reactivity and synthetic applications. For instance, α,ω-dinitroalkanes have been utilized in the synthesis of dynamic covalent polymers (dynamers) through the nitroaldol reaction with aromatic dialdehydes. The length of the dinitroalkane chain plays a crucial role in determining the structure of the final polymeric products.

The synthesis of aliphatic dinitro compounds can be achieved through various methods, including the reaction of dihaloalkanes with nitrite (B80452) salts. slideshare.net For example, 1,4-diiodobutane (B107930) can be reacted with silver nitrite to produce 1,4-dinitrobutane. orgsyn.org

Research Context of 1,4-Dinitrobutane and Related Butane (B89635) Frameworks

1,4-Dinitrobutane is a nitroalkane with a four-carbon chain and nitro groups at the first and fourth positions. ontosight.ai Research on 1,4-dinitrobutane has explored its synthesis and its role as a precursor in various chemical transformations. One documented synthesis involves the reaction of 1,4-diiodobutane with silver nitrite in ether. orgsyn.org

Recent research has focused on the use of 1,4-dinitrobutane in the formation of dynamic covalent polymers. In these systems, 1,4-dinitrobutane reacts with dialdehydes in a reversible nitroaldol reaction to form polymers whose structures can be influenced by factors like concentration and temperature. researchgate.netchemrxiv.org Specifically, reactions involving 1,4-dinitrobutane have been shown to form specific macrocycles through the depolymerization of linear chains, a process driven by precipitation. researchgate.netchemrxiv.org

The butane framework, in general, is a versatile scaffold in organic synthesis. Bicyclo[1.1.0]butanes (BCBs), for example, are highly strained molecules that have gained attention as building blocks for constructing cyclobutane (B1203170) and bicyclo[n.1.1]alkane scaffolds. chinesechemsoc.org These frameworks are of interest in modern drug design. chinesechemsoc.org Additionally, metal-organic frameworks (MOFs) have been constructed using ligands based on butane derivatives, such as 1,2,3,4-tetra-(4-pyridyl)-butane and 1,4-bis(2-methyl-imidazol-1-yl)butane, demonstrating the utility of the butane chain in creating complex, functional materials. researchgate.net Research has also been conducted on the catalytic properties of materials related to butane, such as the hydrogenation and isomerization of butene catalyzed by a zirconium-based MOF. osti.gov

Derivatives of 1,4-dinitrobutane, such as 1,4-dinitrobutane-2,3-diol (B8047334), serve as intermediates in the synthesis of other complex molecules like (1E,3E)-1,4-dinitro-1,3-butadiene. nih.govmdpi.comresearchgate.net This highlights the role of the functionalized 1,4-dinitrobutane skeleton as a key building block in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

4286-49-1 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

1,4-dinitrobutane |

InChI |

InChI=1S/C4H8N2O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2 |

InChI Key |

KWFGJLCFMKVZLQ-UHFFFAOYSA-N |

SMILES |

C(CC[N+](=O)[O-])C[N+](=O)[O-] |

Canonical SMILES |

C(CC[N+](=O)[O-])C[N+](=O)[O-] |

Other CAS No. |

4286-49-1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dinitrobutane and Its Direct Analogues

Synthesis of Saturated 1,4-Dinitrobutane

The preparation of 1,4-dinitrobutane, the saturated parent compound, can be achieved through several methods. One established laboratory-scale synthesis involves the reaction of 1,4-diiodobutane (B107930) with silver nitrite (B80452). orgsyn.org In this procedure, 1,4-diiodobutane is added dropwise to a suspension of silver nitrite in absolute ether at 0°C. orgsyn.org The reaction mixture is protected from light and allowed to slowly warm to room temperature. orgsyn.org After the reaction is complete, the crude product is purified by treatment with concentrated sulfuric acid followed by recrystallization. orgsyn.org

Another general approach mentioned for the synthesis of 1,4-dinitrobutane is the nitration of butane (B89635) or its derivatives using strong nitrating agents, such as nitric acid or a mixture of nitric and sulfuric acids. ontosight.ai

Synthesis of Unsaturated 1,4-Dinitrobutane Analogues (e.g., (1E,3E)-1,4-Dinitro-1,3-butadiene)

The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene, a key unsaturated analogue, is well-documented and can be accomplished through several distinct pathways, including electrochemical methods and thermal eliminations. nih.gov

An electrochemical approach provides a method for the direct oxidation of a precursor to form the nitrodiene. nih.gov This process involves the oxidation of 1,4-dinitrobut-2-ene using bromine or iodine in the presence of a methanolic solution of potassium hydroxide (B78521) (KOH). nih.govdatapdf.com This method represents one of the two primary strategies available in the literature for synthesizing (1E,3E)-1,4-dinitro-1,3-butadiene. nih.gov

Thermal elimination reactions are a popular and widely used alternative for synthesizing (1E,3E)-1,4-dinitro-1,3-butadiene. nih.gov These methods involve the removal of small molecules, such as hydrogen halides or acetic acid, from substituted 1,4-dinitrobutane analogues to create the conjugated double bond system. nih.gov

One thermal elimination pathway begins with 1,4-dinitrobut-2-ene. nih.govresearchgate.net This starting material is first chlorinated using gaseous chlorine in the presence of an iodine catalyst to yield 2,3-dichloro-1,4-dinitrobutane. nih.govdatapdf.comresearchgate.net In the subsequent step, this chlorinated intermediate undergoes dehydrochlorination. nih.govresearchgate.net The elimination of two molecules of hydrogen chloride is typically achieved by treating the compound with lead(II) acetate (B1210297) in glacial acetic acid, which results in the formation of (1E,3E)-1,4-dinitro-1,3-butadiene. nih.govresearchgate.net

An alternative and frequently cited elimination route involves the dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane. nih.govmdpi.commdpi.com This multi-step process starts with a precursor, 1,4-dinitrobutane-2,3-diol (B8047334), which is first acylated to produce 2,3-diacetoxy-1,4-dinitrobutane. nih.govmdpi.commdpi.com The final step is the thermal elimination of two molecules of acetic acid from this diacetoxy intermediate. nih.govmdpi.comresearchgate.net This is commonly carried out using a base, such as potassium bicarbonate, in a solvent like chloroform (B151607) under reflux, yielding (1E,3E)-1,4-dinitro-1,3-butadiene. nih.govmdpi.com The elimination proceeds via an E1cB mechanism. growingscience.com

Table 1: Comparison of Elimination Routes to (1E,3E)-1,4-Dinitro-1,3-butadiene

| Feature | Dehydrochlorination Route | Dehydro-acetylation Route |

| Precursor | 2,3-Dichloro-1,4-dinitrobutane | 2,3-Diacetoxy-1,4-dinitrobutane |

| Eliminated Molecule | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |

| Key Reagent | Lead(II) acetate | Potassium bicarbonate |

| Solvent | Glacial acetic acid | Chloroform |

The precursor for the dehydro-acetylation pathway, 1,4-dinitrobutane-2,3-diol, is itself synthesized through a condensation reaction. nih.govmdpi.commdpi.com This foundational step involves the reaction between nitromethane (B149229) and glyoxal (B1671930). nih.govmdpi.comgrowingscience.comresearchgate.net The condensation is performed in an alkaline solution, using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield 1,4-dinitrobutane-2,3-diol. mdpi.comgrowingscience.comresearchgate.net Reported yields for this condensation have varied, with some researchers achieving up to 80.5%, while others reported lower yields of around 36.4%. growingscience.com

Table 2: Synthesis of 1,4-Dinitrobutane-2,3-diol Precursor

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Nitromethane | Glyoxal | Alkaline solution (e.g., NaOH or KOH), temperature ≤ 10°C | 1,4-Dinitrobutane-2,3-diol |

Thermal Elimination Reactions from Butane Analogues

Dehydrochlorination from 2,3-Dichloro-1,4-dinitrobutane

Optimization and Modification of Synthetic Protocols

Optimization of the Condensation Reaction for 1,4-Dinitrobutane Precursors

A key intermediate in the synthesis of several 1,4-dinitrobutane analogues, such as (1E,3E)-1,4-dinitro-1,3-butadiene, is 1,4-dinitrobutane-2,3-diol. This compound is typically prepared through the condensation of glyoxal and nitromethane. Research has shown that the yield of this reaction is highly sensitive to the specific reagents and conditions employed, making it a critical point for optimization.

Reported Yields for the Condensation of Glyoxal and Nitromethane

| Researcher/Group | Reported Yield of 1,4-Dinitrobutane-2,3-diol | Reference |

|---|---|---|

| Novikov et al. | 80.5% | growingscience.com |

| Carroll et al. | 36.4% | beilstein-journals.org |

Modifications in the Synthesis of 1,4-Dinitrobutane Analogues

Significant efforts have been directed towards enhancing the synthetic protocols for direct analogues of 1,4-dinitrobutane, such as 1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane (SMX) and (1E,3E)-1,4-dinitro-1,3-butadiene.

Optimization of SMX Synthesis

| Modification | Starting Material/Intermediate | Result | Reference |

|---|---|---|---|

| Modified nitration method | 2,3-bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol | Reduced reaction time and reagents, yield maintained at 97% | researchgate.neticm.edu.pl |

| Modified product isolation | Direct nitration precursor | Yield increased from 68% to 76% | researchgate.neticm.edu.pl |

Alternative Synthetic Routes and Their Optimization

Beyond the more common pathways, alternative methods for synthesizing 1,4-dinitrobutane and its analogues have also been explored and optimized. The classical synthesis of 1,4-dinitrobutane itself involves the reaction of a 1,4-dihalobutane, such as 1,4-diiodobutane or 1,4-dibromobutane, with a nitrite salt. beilstein-journals.orgorgsyn.org The reaction of 1,4-diiodobutane with silver nitrite, for example, has been reported to yield 1,4-dinitrobutane in the range of 41-46%. orgsyn.org

Another approach involves the peroxidase-catalyzed synthesis of 2,3-dimethyl-2,3-dinitrobutane (B1209716), a structural analogue. This enzymatic method has been optimized to produce high yields, reaching up to 73.6%, by carefully controlling parameters such as pH and the concentration of reactants. google.com

Computational and Theoretical Studies on 1,4 Dinitrobutane Systems

Quantum Chemical Investigations of Reactivity and Reaction Mechanisms

Quantum-chemical studies, particularly on cycloaddition reactions involving (1E,3E)-1,4-dinitro-1,3-butadiene, have been performed to understand the molecule's reactivity. mdpi.comresearchgate.net This nitrodiene is a symmetrical representative of conjugated nitrodiene systems and is frequently used as a building block in organic synthesis. mdpi.comnih.gov It can be prepared through a multi-step process starting from the condensation of nitromethane (B149229) and glyoxal (B1671930) to form 1,4-dinitrobutane-2,3-diol (B8047334), which is then acetylated to 2,3-diacetoxy-1,4-dinitrobutane and subsequently converted to the target diene via elimination. mdpi.commdpi.comnih.gov

Molecular Electron Density Theory (MEDT) has been employed to study the reactivity of the (1E,3E)-1,4-dinitro-1,3-butadiene system. mdpi.commdpi.comnih.gov MEDT is a powerful theoretical framework for analyzing chemical reactivity and reaction mechanisms. mdpi.com In the context of the nitrodiene derived from the 1,4-dinitrobutane framework, MEDT helps characterize the electronic properties of the reagents and understand their behavior in reactions like [3+2] cycloadditions. mdpi.comresearchgate.net

A key aspect of MEDT is the analysis of Conceptual Density Functional Theory (CDFT) reactivity indices. mdpi.comnih.gov The presence of two strongly electron-withdrawing nitro groups in (1E,3E)-1,4-dinitro-1,3-butadiene significantly lowers the energy of its frontier molecular orbitals (HOMO and LUMO) compared to its unsubstituted analogue, S-trans-1,3-butadiene. mdpi.comnih.gov This reduction in orbital energies makes the nitrodiene an extremely strong electrophile. nih.gov The calculated global reactivity indices, such as electrophilicity (ω) and electronic chemical potential (μ), quantify this behavior. mdpi.commdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Electronic Chemical Potential (μ) | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|---|---|---|

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | -6.11 | 4.22 | 0.80 |

| S-trans-1,3-butadiene | -6.23 | 0.61 | -2.81 | 0.73 | 2.88 |

Table 1: Global reactivity indices calculated at the B3LYP/6-31G(d) level of theory for (1E,3E)-1,4-dinitro-1,3-butadiene and its unsubstituted analogue. mdpi.commdpi.comnih.gov The data highlights the strong electrophilic character of the nitrodiene.

The high electrophilicity of the nitrodiene system, as established by CDFT analysis, predisposes it to participate in polar reactions where it acts as the electron-accepting species. nih.gov The analysis of polar mechanisms is essential for predicting regioselectivity, as the reaction will typically occur between the most electrophilic center of the electrophile and the most nucleophilic center of the nucleophile. nih.gov

Molecular Electron Density Theory (MEDT) Applications

Electronic Structure Analysis and Reactivity Prediction

To gain a deeper understanding of the reactivity of 1,4-dinitrobutane-derived systems, various computational techniques are used to analyze their electronic structure. These methods provide a visual and quantitative picture of electron distribution, which is fundamental to predicting chemical behavior.

The Electron Localization Function (ELF) is a technique used to visualize and analyze chemical bonding in molecules. nih.govscribd.comwikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron. nih.govwikipedia.org For the (1E,3E)-1,4-dinitro-1,3-butadiene system, ELF topological analysis reveals the nature of the carbon-carbon bonds. mdpi.comnih.gov The analysis shows disynaptic basins corresponding to the C-C bonds, and the electron population of these basins indicates their character. mdpi.com For instance, the C1-C2 and C3-C4 bonds, formally double bonds, have a total electron population of 3.46 e, while the central C2-C3 single bond has a population of 2.12 e. mdpi.com This detailed picture of electron density helps in understanding the electronic structure and predicting sites of reactivity. nih.gov

| Valence Basin | Compound | Electron Population (e) |

|---|---|---|

| V(C1,C2) and V'(C1,C2) | (1E,3E)-1,4-Dinitro-1,3-butadiene | 3.46 |

| V(C2,C3) | (1E,3E)-1,4-Dinitro-1,3-butadiene | 2.12 |

| V(C1,N5) | (1E,3E)-1,4-Dinitro-1,3-butadiene | 2.04 |

Table 2: Selected ELF valence basin populations for (1E,3E)-1,4-dinitro-1,3-butadiene, providing a quantitative description of the electron distribution in its chemical bonds. mdpi.com

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons among the atoms in a molecule, resulting in the assignment of partial atomic charges. scribd.comuni-rostock.de This analysis is more stable with respect to the basis set used compared to other methods like Mulliken population analysis. uni-rostock.demuni.cz For the (1E,3E)-1,4-dinitro-1,3-butadiene system, NPA reveals a significant polarization due to the electron-withdrawing nitro groups. mdpi.comnih.gov The analysis shows that the terminal carbon atoms (C1 and C4) of the butadiene backbone are positively charged, making them susceptible to nucleophilic attack. researchgate.netnih.gov In contrast, the central carbon atoms (C2 and C3) carry a negative charge. nih.gov This charge distribution is critical for predicting the regiochemistry of polar reactions. mdpi.com

| Atom | Compound | Natural Atomic Charge (e) |

|---|---|---|

| C1 | (1E,3E)-1,4-Dinitro-1,3-butadiene | +0.11 |

| C2 | (1E,3E)-1,4-Dinitro-1,3-butadiene | -0.22 |

| N5 | (1E,3E)-1,4-Dinitro-1,3-butadiene | +0.55 |

| O7 | (1E,3E)-1,4-Dinitro-1,3-butadiene | -0.38 |

Table 3: Selected natural atomic charges for (1E,3E)-1,4-dinitro-1,3-butadiene from NPA, illustrating the charge polarization caused by the nitro groups. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for analyzing and predicting the reactive behavior of molecules. ias.ac.innumberanalytics.com It illustrates the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). mdpi.comias.ac.in For (1E,3E)-1,4-dinitro-1,3-butadiene, the MEP map shows a large, positive potential (blue region) around the entire carbon backbone, which is consistent with its classification as a strong electrophile. mdpi.comnih.gov The most positive potential is located around the hydrogen atoms. scribd.com Conversely, a strong negative potential (red region) is concentrated around the oxygen atoms of the nitro groups, identifying them as the most nucleophilic sites. mdpi.comresearchgate.netnih.gov This visual information is instrumental in understanding non-covalent interactions and the initial steps of a chemical reaction. ias.ac.in

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the computational and theoretical studies of 1,4-Dinitrobutane that adheres to the specified outline.

The requested sections require detailed research findings on:

Natural Population Analysis (NPA)

Thermodynamic Evaluation of Reactions

Extensive searches did not yield specific computational studies providing Frontier Molecular Orbital analysis, HOMO-LUMO energy gap data, or thermodynamic evaluations of reactions for the 1,4-dinitrobutane molecule. The available research literature focuses predominantly on related but structurally distinct compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene, or discusses 1,4-dinitrobutane only in the context of its use as a starting material for polymerization, without providing the requisite theoretical data. semanticscholar.orgnih.gov

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on 1,4-dinitrobutane, the article cannot be written. Introducing data from other compounds would violate the explicit instructions provided.

Spectroscopic Characterization and Structural Elucidation of 1,4 Dinitrobutane and Its Derivatives

Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical tool for identifying the functional groups present in a molecule. In the case of 1,4-dinitrobutane and its derivatives, FT-IR is particularly effective at identifying the characteristic vibrations of the nitro group (-NO2).

The nitro group in nitroalkanes gives rise to two prominent and intense stretching vibrations. orgchemboulder.comvscht.czspectroscopyonline.com These are the asymmetrical and symmetrical N–O stretching bands. For nitroalkanes, the asymmetrical stretch typically appears in the region of 1550 cm⁻¹, while the symmetrical stretch is observed near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The high intensity of these bands is due to the large change in dipole moment that occurs during the N-O bond vibrations. spectroscopyonline.com

In addition to the prominent nitro group absorptions, the FT-IR spectrum of 1,4-dinitrobutane would also show characteristic C-H stretching and bending vibrations for the butane (B89635) backbone.

For derivatives such as 2,3-diacetoxy-1,4-dinitrobutane, additional strong absorption bands corresponding to the ester functional group would be present. mdpi.compreprints.org Specifically, the C=O stretching vibration of the acetate (B1210297) group would be a key feature. In the case of (1E,3E)-1,4-dinitro-1,3-butadiene, a derivative of 1,4-dinitrobutane, the IR spectrum provides key information. The spectrum shows signals from ~C–H fragments and the nitro groups. preprints.org

Table 1: Characteristic FT-IR Absorption Bands for Nitroalkanes

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | ~1365 | Strong |

| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2850-2960 | Medium-Strong |

| Methylene (-CH₂-) | C-H Scissoring | ~1465 | Medium |

Data compiled from multiple sources. orgchemboulder.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms, allowing for the definitive structural assignment of 1,4-dinitrobutane and its derivatives.

Proton (¹H) NMR

In the ¹H NMR spectrum of 1,4-dinitrobutane, the protons on the carbon atoms adjacent to the electron-withdrawing nitro groups are expected to be shifted downfield. The protons on the two central methylene groups will have a different chemical environment and will also appear as a distinct signal. The integration of these signals would correspond to the number of protons in each unique environment.

For derivatives like (1E,3E)-1,4-dinitro-1,3-butadiene, the vinylic protons would exhibit characteristic chemical shifts and coupling constants, providing insight into the stereochemistry of the double bonds. mdpi.com The chemical shifts (δ) are typically expressed in parts per million (ppm). mdpi.com

Carbon (¹³C) NMR

The ¹³C NMR spectrum of 1,4-dinitrobutane provides complementary information to the ¹H NMR. The carbon atoms directly bonded to the nitro groups will be significantly deshielded and appear at a lower field (higher ppm value) compared to the central carbon atoms of the butane chain. mdpi.com This is due to the strong electron-withdrawing effect of the nitro group.

For derivatives, the ¹³C NMR spectrum reveals the presence of additional carbon environments. For instance, in 2,3-diacetoxy-1,4-dinitrobutane, signals corresponding to the carbonyl and methyl carbons of the acetate groups would be observed. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Dinitrobutane

| Atom | Type | Predicted Chemical Shift (δ, ppm) |

| Protons on C1 and C4 | ¹H | 4.0 - 4.5 |

| Protons on C2 and C3 | ¹H | 1.8 - 2.5 |

| Carbons C1 and C4 | ¹³C | 70 - 80 |

| Carbons C2 and C3 | ¹³C | 20 - 30 |

Note: These are estimated values. Actual chemical shifts can be influenced by the solvent and other experimental conditions. orgchemboulder.comcarlroth.com

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1,4-dinitrobutane, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and cleavage of the carbon-carbon bonds in the butane chain. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound and its derivatives. mdpi.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. mdpi.com

X-ray Diffraction for Solid-State Structures

Studies on Geometric Isomerism

Geometric isomerism can be a key feature in derivatives of 1,4-dinitrobutane, particularly those containing double bonds. For example, in (1E,3E)-1,4-dinitro-1,3-butadiene, the "E" designation refers to the stereochemistry at the double bonds, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. nih.gov Computational studies, often based on Density Functional Theory (DFT), can be used to predict the relative stabilities of different geometric isomers. nih.gov Experimental techniques like NMR spectroscopy are then used to confirm the predicted structures. For instance, the analysis of coupling constants between vinylic protons in the ¹H NMR spectrum can definitively establish the E/Z configuration of the double bonds. mdpi.com

Advanced Applications and Functional Materials Derived from 1,4 Dinitrobutane

Role in Energetic Materials Science

1,4-Dinitrobutane and its derivatives are significant in the field of energetic materials. The presence of nitro groups contributes to their high energy content, making them subjects of interest for applications in explosives and propellants. ontosight.ai

Synthesis of High-Energy Dinitrobutane Derivatives (e.g., SMX, DNTN)

1,4-Dinitrobutane is a key starting material for the synthesis of more complex and powerful energetic compounds. Notable among these are SMX (2,3-Bis(hydroxylmethyl)-2,3-dinitrobutane-1,4-diol tetranitrate) and DNTN (1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane), which is another name for SMX. researchgate.neticm.edu.pl

The synthesis of SMX can be achieved through a multi-step process. energetic-materials.org.cn One method involves starting with 2-(hydroxymethyl)-2-nitro-1,3-propanediol and proceeding through ketal reaction, oxidative coupling, ketal deprotection, and finally nitration. energetic-materials.org.cn Another approach to synthesizing SMX involves the nitration of 2,3-bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol. icm.edu.pl Modified procedures for this nitration have been developed to reduce synthesis time and the quantity of reagents, achieving yields as high as 97%. icm.edu.pl The synthesis of the intermediate 1,4-dinitrobutane-2,3-diol (B8047334) can be accomplished through the condensation of nitromethane (B149229) and glyoxal (B1671930). nih.govmdpi.com

The synthesis of other energetic derivatives often starts from precursors like nitroisobutylglycerol, which can be used to produce a range of high-energy additives. researchgate.netmdpi.com

Thermal Stability and Decomposition of Energetic Derivatives

The thermal behavior of energetic materials is a critical factor in their safety and performance. For SMX, thermogravimetric analysis has shown that it undergoes both decomposition and evaporation upon heating, with evaporation occurring at a faster rate. researchgate.netresearchgate.net Under isothermal conditions at 90°C, the amount of SMX that decomposed after 60 minutes was found to be 0.8 wt.%. researchgate.netresearchgate.net

Studies on various nitro-organic compounds, which are prevalent in energetic materials, are crucial for understanding their degradation mechanisms. acs.org The thermal stability of energetic derivatives is influenced by their molecular structure. For instance, in a series of nitroisobutylglycerol derivatives, the compound ANDP (2-(azidomethyl)-2-nitropropane-1,3-diol) demonstrated the highest thermal stability, with thermolysis beginning at 179°C. nih.gov Other nitroester derivatives in the same study decomposed within a temperature range of 160–210°C. nih.gov

The decomposition of some energetic materials can be influenced by environmental factors. For example, certain 1,4-dihydropyridine (B1200194) derivatives with nitrophenyl substituents were found to be stable in dry air but underwent thermodegradation in the presence of humidity. scispace.com The primary product of this thermodegradation was a nitroso-derivative resulting from the aromatization of the dihydropyridine (B1217469) ring. scispace.com

Table 1: Thermal Decomposition Data for Selected Energetic Compounds

| Compound | Decomposition Onset (°C) | Key Observations |

|---|---|---|

| SMX | - | Decomposes and evaporates upon heating. researchgate.netresearchgate.net |

| ANDP | 179 | Main heat release peak at 217°C. nih.gov |

| NPN | 167 | Extrapolated onset of exothermic decomposition. nih.gov |

| Other Nitroesters | 160-210 | General decomposition range for related compounds. nih.gov |

Combustion Studies

The combustion characteristics of 1,4-dinitrobutane derivatives are essential for their application in propellants. Studies on SMX have investigated its combustion and catalysis. researchgate.neticm.edu.plresearchgate.net Research has demonstrated the potential for SMX to replace nitroglycerin (NG) as a primary plasticizer in double-base propellant compositions. researchgate.netresearchgate.net The compatibility of SMX with components of hydroxy-terminated-polybutadiene (HTPB) propellant has been evaluated using differential scanning calorimetry (DSC). energetic-materials.org.cn These studies found SMX to be compatible with HMX, RDX, and aluminum powder, slightly sensitive with ammonium (B1175870) perchlorate (B79767) (AP), and incompatible with HTPB and tolylene diisocyanate (TDI). energetic-materials.org.cnenergetic-materials.org.cn

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Beyond its use in energetic materials, 1,4-dinitrobutane is a valuable intermediate in the synthesis of a variety of organic molecules.

Precursors for Heterocyclic Compounds

1,4-Dinitrobutane and its derivatives, such as (1E,3E)-1,4-dinitro-1,3-butadiene, are employed as building blocks for synthesizing heterocyclic compounds. mdpi.com Conjugated nitrodienes derived from 1,4-dinitrobutane are used in cycloaddition reactions to create various heterocyclic systems. mdpi.com For instance, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide yields 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline. mdpi.com Four-membered heterocycles like azetidines, oxetanes, and thietanes are significant in heterocyclic chemistry and can be synthesized through methods like cyclization reactions and [2+2] cycloadditions, where dinitroalkanes can serve as precursors. numberanalytics.com

Intermediates for Polymer Synthesis (e.g., via Diamine Reduction)

1,4-Dinitrobutane can be a precursor for polymers. Dynamic covalent polymers have been synthesized from α,ω-dinitroalkanes, including 1,4-dinitrobutane, and an aromatic dialdehyde (B1249045) through the nitroaldol reaction. researchgate.netchemrxiv.org In these systems, the length of the dinitroalkane chain influences the final structure, with 1,4-dinitrobutane leading to the formation of specific macrocycles through depolymerization of linear chains. researchgate.netchemrxiv.org

Furthermore, the reduction of 1,4-dinitrobutane yields 1,4-diaminobutane (B46682) (also known as putrescine). google.comchemicalbook.com This diamine is a valuable monomer in polymer chemistry. orientjchem.org For example, it can be used as a curing agent for epoxide resins and in the synthesis of polyamides and polyurethanes. google.comorientjchem.org The dihydrochloride (B599025) salt of 1,4-diaminobutane is also used as a cross-linking agent in polymer chemistry. chemicalbook.com

Applications in Analytical Chemistry

Derivatization Reagents

Derivatization is a chemical modification technique used in analytical chemistry, particularly in chromatography, to convert an analyte into a product (derivative) with improved properties for analysis. jfda-online.comsigmaaldrich.com This process can enhance volatility, improve thermal stability, increase detector response, and improve peak separation for methods like gas chromatography (GC). jfda-online.comsigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation, which target functional groups containing active hydrogens, such as alcohols, amines, and carboxylic acids. jfda-online.com

While dinitro compounds can be involved in various chemical reactions, the use of 1,4-dinitrobutane itself as a standard derivatization reagent for analytical purposes is not documented in the reviewed scientific literature. The suitability of a compound as a derivatization reagent depends on its ability to react quickly and completely with the target analyte to form a stable derivative suitable for analysis. jfda-online.com

Taggants for Explosive Detection (e.g., 2,3-Dimethyl-2,3-dinitrobutane)

A critical application of dinitroalkanes in analytical chemistry is their use as detection taggants in explosives. Taggants are volatile chemical markers added to explosives to facilitate their detection by specialized equipment and trained canines. wikipedia.orgexplosia.cz

A prime example of such a taggant is 2,3-Dimethyl-2,3-dinitrobutane (B1209716) (DMNB) . Although not a direct derivative of 1,4-dinitrobutane, DMNB is a closely related compound that serves as the principal detection taggant in the United States and is mandated for use in plastic explosives by international bodies like the International Civil Aviation Organization (ICAO). wikipedia.org Its high volatility and distinct chemical signature allow it to be detected at concentrations as low as 0.5 parts per billion by ion mobility spectrometers and canines. wikipedia.org

The synthesis of DMNB does not start from 1,4-dinitrobutane but typically involves the oxidative coupling of smaller molecules. Common methods include:

Oxidative coupling of 2-nitropropane (B154153): This method uses reagents like sodium hydroxide (B78521) and bromine and can achieve high yields. chemicalbook.comchemdad.com

Oxidative coupling of acetone (B3395972) oxime: A newer method that uses a modified titanium-silicate (TS-1) catalyst and hydrogen peroxide, which can be performed as a one-pot synthesis starting from acetone. researchgate.netsioc-journal.cngoogle.com

The presence of DMNB in tagged explosives provides a reliable vapor signature that is crucial for security screening and the identification of illicit materials. explosia.cz

Table 2: Properties and Synthesis of the Explosive Taggant 2,3-Dimethyl-2,3-dinitrobutane (DMNB)

| Property | Value/Description | Citation |

|---|---|---|

| Chemical Formula | C₆H₁₂N₂O₄ | lookchem.com |

| Molecular Weight | 176.17 g/mol | chemicalbook.comlookchem.com |

| Appearance | White crystalline powder, flakes, or plates. | explosia.czlookchem.com |

| Melting Point | 210–214 °C (with decomposition) | wikipedia.org |

| Primary Application | Detection taggant for plastic explosives. | explosia.cz |

| Common Synthesis Routes | Oxidative coupling of 2-nitropropane; Catalytic oxidative coupling of acetone oxime. | chemicalbook.comchemdad.comresearchgate.netsioc-journal.cngoogle.com |

Advanced Analytical Methodologies for Detection and Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. advion.com For 1,4-dinitrobutane, both gas and liquid chromatography are employed, each offering distinct advantages depending on the sample matrix and analytical goals.

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method for identifying different substances within a test sample. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its specificity and sensitivity. wikipedia.org The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like those associated with explosives. wikipedia.orgnih.gov

In the context of analyzing nitroalkanes, GC-MS provides robust performance. The sample is first vaporized in a heated inlet and separated on a chromatographic column before being ionized and detected by the mass spectrometer. purdue.edu Electron ionization (EI) is a common mode used for such analyses. mdpi.commdpi.com The high temperatures used in the GC-MS injection port, which can be around 250-300°C, facilitate the vaporization of analytes but can also potentially cause thermal degradation of certain molecules. wikipedia.orginficon.com

Research into the volatile organic compounds (VOCs) emitted by explosives often involves GC-MS analysis of related dinitrobutane compounds, such as the taggant 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB). nih.govmdpi.com Methodologies developed for these related compounds are indicative of the parameters suitable for 1,4-dinitrobutane.

Table 1: Typical GC-MS Parameters for Nitroalkane Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | DB-17ms (30.0 m x 0.25 mm i.d., 0.25 µm film) | mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | mdpi.com |

| Inlet Temperature | 220 - 280°C | mdpi.commdpi.com |

| Oven Program | Initial 60°C (1 min), ramp 10-20°C/min to 230-300°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Scan Range | m/z 40-500 | mdpi.commdpi.com |

| Transfer Line Temp | 250 - 280°C | mdpi.commdpi.com |

Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that pairs the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for separating and identifying non-volatile or thermally labile compounds that are not amenable to GC-MS. thermofisher.com The LC separates components in a mixture, which are then ionized and detected by the MS. measurlabs.com This synergy allows for the analysis of complex samples with high sensitivity and selectivity. wikipedia.org

For the analysis of energetic materials, LC-MS and its high-performance variant, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are invaluable. researchgate.net These methods can detect trace levels of explosives in complex environmental matrices like soil and water. researchgate.net Tandem mass spectrometry (MS/MS) significantly enhances specificity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion, a process known as multiple reaction monitoring (MRM) when applied to multiple analytes. nih.gov This reduces interferences from the sample matrix. researchgate.netnih.gov While specific applications for 1,4-dinitrobutane are not extensively detailed, methods developed for other nitro compounds like RDX, HMX, and TNT demonstrate the technique's applicability. researchgate.net

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used to separate components of a mixture. advion.com It is widely utilized for qualitatively monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products over time. advion.comchemistryhall.com The process involves spotting the reaction mixture on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent system (eluent). chemistryhall.comumich.edu

In the synthesis of dinitro compounds, TLC can be used to track the conversion of starting materials. For instance, during the synthesis of 1,4-dinitrobutane-2,3-diol (B8047334), a precursor to other dinitro compounds, TLC was used to monitor the reaction. nih.gov By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, chemists can visually assess the reaction's status. researchgate.net The separation of spots on the plate, corresponding to different compounds, is visualized, often using UV light or a chemical staining agent like iodine. nih.govsigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the components. chemistryhall.com

Table 2: Example of TLC for Monitoring a Dinitro Compound Synthesis

| Parameter | Description | Source |

|---|---|---|

| Reaction Monitored | Synthesis of 1,4-dinitrobutane-2,3-diol | nih.gov |

| Stationary Phase | Silica Gel | chemistryhall.comnih.gov |

| Mobile Phase (Eluent) | Cyclohexane (B81311)–Ethyl Acetate (B1210297) (CyH:EtOAc) 80:20 v/v | nih.gov |

| Visualization | Development with iodine | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS/MS)

Sample Preparation and Extraction Methods (e.g., Solid-Phase Microextraction)

Effective sample preparation is crucial for accurate analysis, as it isolates and concentrates the target analytes from the sample matrix. unl.edu Solid-phase microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique. nih.gov It uses a fiber coated with a sorptive material to extract analytes from a sample's headspace (vapor phase) or directly from a liquid sample. purdue.edu The extracted compounds are then thermally desorbed into the injector of a GC-MS system for analysis. purdue.edu

SPME is particularly effective for extracting volatile and semi-volatile organic compounds, including taggants like 2,3-dimethyl-2,3-dinitrobutane (DMNB) that are often found in explosive mixtures. nih.govnih.govresearchgate.net The choice of SPME fiber coating is critical for efficient extraction. nih.govpurdue.edu Studies have shown that fibers with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating are optimal for extracting a range of explosive-related volatiles, including DMNB. nih.govinficon.compurdue.edu The extraction process typically involves exposing the fiber to the sample's headspace for a set time before analysis. mdpi.cominficon.com An optimal extraction time of 20 minutes was determined in one study for analyzing volatiles from C4 explosive. mdpi.com

Another relevant technique is Solid-Phase Extraction (SPE), which is used to clean up complex samples, such as post-blast soil residues. unl.edu SPE provides high analyte recoveries for organic explosives and can be integrated into automated systems, avoiding solvent evaporation steps that might lead to the loss of volatile compounds. unl.edu

Table 3: Comparison of SPME Fiber Coatings for Explosive Volatiles

| Fiber Coating | Target Analytes | Finding | Source |

|---|---|---|---|

| PDMS/DVB | DMNB, Cyclohexanone, 2-ethyl-1-hexanol, Nitroglycerine | Optimal fiber for overall extraction | nih.govpurdue.edu |

| PDMS | General volatiles | Evaluated for comparison | nih.govpurdue.edu |

| DVB/CAR/PDMS | General volatiles | Evaluated for comparison | nih.govpurdue.edu |

| CAR/PDMS | General volatiles | Evaluated for comparison | nih.govpurdue.edu |

PDMS: Polydimethylsiloxane, DVB: Divinylbenzene, CAR: Carboxen

Future Research Directions and Unexplored Avenues for 1,4 Dinitrobutane

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 1,4-dinitrobutane often involves multi-step processes with harsh reagents. For instance, a known method involves the reaction of 1,4-diiodobutane (B107930) with silver nitrite (B80452), followed by purification with concentrated sulfuric acid. orgsyn.org Such methods present challenges related to cost (use of silver salts), safety, and environmental impact. Future research is critically needed to develop more sustainable and efficient alternatives.

A primary goal is the replacement of conventional nitrating agents like nitric and sulfuric acids with greener options. ontosight.ai Research could explore solid acid catalysts, reusable nitrating agents, or flow chemistry systems to minimize waste and improve safety. Another promising direction is the investigation of biocatalytic methods. Inspired by the peroxidase-catalyzed synthesis of 2,3-dimethyl-2,3-dinitrobutane (B1209716), which uses enzymes to oxidatively couple precursor molecules, similar enzymatic or chemo-enzymatic strategies could be developed for 1,4-dinitrobutane. google.com This would involve identifying or engineering enzymes capable of selectively introducing nitro groups onto a butane (B89635) backbone under mild, aqueous conditions.

| Potential Sustainable Strategy | Description | Potential Advantages |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, better temperature control, improved yield, easy scalability. |

| Biocatalysis (Enzymatic Nitration) | Use of enzymes (e.g., engineered peroxidases or nitroalkane oxidases). | Mild reaction conditions, high selectivity, reduced environmental impact. google.com |

| Solid Acid Catalysts | Employing reusable solid catalysts instead of liquid acids. | Ease of separation, catalyst recyclability, reduced corrosive waste. |

| Electrochemical Synthesis | Using electrical current to drive the nitration reaction. | Avoids harsh chemical oxidants, offers precise control over reaction conditions. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of 1,4-dinitrobutane is largely centered on the chemistry of its nitro groups. It is a known building block in the nitroaldol (Henry) reaction, where it can be reacted with dialdehydes to form dynamic covalent polymers, also known as dynamers. The length of the dinitroalkane chain is a crucial factor in determining the final structure of these polymers.

Future work should aim to uncover new reactivity patterns beyond this established role. A significant area for exploration is the development of advanced catalytic systems to control its transformations. For example, modifying titanium-silicate catalysts has been shown to improve yields in the synthesis of related nitro compounds. smolecule.com Similar research could identify novel catalysts for the selective transformation of one or both nitro groups in 1,4-dinitrobutane, opening pathways to unsymmetrically functionalized derivatives. The use of peroxidase enzymes under anaerobic conditions to produce 2,3-dimethyl-2,3-dinitrobutane highlights the potential of catalytic systems to control reaction outcomes. google.com Exploring asymmetric catalysis could also lead to the synthesis of chiral products from 1,4-dinitrobutane derivatives.

Computational Design and Prediction of Novel Dinitrobutane Derivatives for Specific Applications

Computational chemistry offers powerful tools for accelerating the discovery of new materials and molecules. For derivatives of 1,4-dinitrobutane, such as (1E,3E)-1,4-dinitro-1,3-butadiene, computational studies using Molecular Electron Density Theory (MEDT) have been employed to analyze electronic properties and predict reactivity in cycloaddition reactions. mdpi.comresearchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS (Prediction of Activity Spectra for Substances) simulations have been used to assess the biological potential of resulting compounds. scribd.comresearchgate.net

This approach can be systematically applied to 1,4-dinitrobutane itself and a virtual library of its derivatives. By modifying the butane backbone or the nitro groups in silico, researchers can predict the properties of novel compounds. This allows for the computational design of molecules with specific characteristics, such as tailored electronic properties for use in optoelectronic materials or specific reactivity for applications in complex organic synthesis. scribd.com This predictive power can guide experimental efforts, saving time and resources by prioritizing the synthesis of candidates with the highest potential.

| Computational Method | Application for 1,4-Dinitrobutane Research | Reference for Related Compounds |

| Molecular Electron Density Theory (MEDT) | Predicting the reactivity and mechanistic pathways of 1,4-dinitrobutane and its derivatives in reactions like cycloadditions. | mdpi.comresearchgate.net |

| ADME/PASS Simulation | Screening virtual libraries of 1,4-dinitrobutane derivatives for potential biological activity and drug-like properties. | scribd.comresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structures, molecular orbital energies (HOMO/LUMO), and predicting spectroscopic characteristics. | researchgate.net |

Mechanistic Elucidation of Underexplored Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes. For reactions involving derivatives of 1,4-dinitrobutane, such as the cycloaddition of (1E,3E)-1,4-dinitro-1,3-butadiene, computational studies have suggested a polar, pdr-type mechanism. researchgate.net However, many of the fundamental reaction pathways of 1,4-dinitrobutane itself remain underexplored.

Future research should focus on detailed mechanistic studies of its key transformations. This includes investigating the precise mechanism of its polymerization in the Henry reaction and how factors like catalyst, solvent, and temperature influence the formation of linear polymers versus macrocycles. Advanced spectroscopic techniques (e.g., in-situ NMR), kinetic analysis, and isotopic labeling studies, combined with high-level computational modeling, can provide a comprehensive picture of the transition states and intermediates involved. Elucidating these pathways will enable finer control over product selectivity and the rational design of improved synthetic protocols.

Q & A

Basic: What synthetic methodologies are recommended for producing 1,4-dinitrobutane derivatives with high purity?

Answer:

1,4-Dinitrobutane and its derivatives are typically synthesized via electrochemical processes or thermal elimination of functional groups (e.g., hydrogen halides or acetic acid) from precursor compounds. For example, 2,3-dichloro-1,4-dinitrobutane can be synthesized by chlorinating 1,4-dinitrobut-2-ene with gaseous chlorine in the presence of iodine, followed by dehydrochlorination using lead(II) acetate in glacial acetic acid . Optimization of reaction conditions (temperature, catalyst concentration, and solvent polarity) is critical to minimize side reactions and achieve >95% purity. Chromatographic purification (e.g., HPLC with C18 columns) is recommended for isolating derivatives .

Basic: How can researchers assess the thermal and photochemical stability of 1,4-dinitrobutane in experimental settings?

Answer:

Stability studies should employ accelerated degradation protocols:

- Thermal stability: Use differential scanning calorimetry (DSC) to monitor decomposition temperatures and enthalpies. Compare experimental results with computational predictions (e.g., group contribution methods for enthalpy of formation, yielding errors <3 kJ/mol) .

- Photostability: Expose samples to UV light (per ICH guidelines) and analyze degradation products via spectrophotometry (e.g., UV-Vis at 237 nm) or multivariate curve resolution (MCR) to resolve overlapping spectral data. Note that halogen substituents (e.g., chlorine) in derivatives can accelerate degradation .

Advanced: What computational strategies are effective for predicting the physicochemical properties of 1,4-dinitrobutane derivatives?

Answer:

- Group Contribution Methods: Estimate thermodynamic properties (e.g., enthalpy of formation) with an average error margin of ±2.78 kJ/mol, validated against experimental data for nitroalkanes .

- Density Functional Theory (DFT): Optimize molecular geometries and calculate reaction pathways for nitro group elimination or isomerization. Pair with solvent effect models (e.g., COSMO-RS) to predict solubility and reactivity in different media .

- ADME/PASS Simulations: Predict metabolic pathways and toxicity profiles using QSAR models, particularly for derivatives intended as pharmaceutical intermediates .

Advanced: How can isotopic labeling (e.g., deuterium) improve mechanistic studies of 1,4-dinitrobutane reactions?

Answer:

Deuterium-labeled analogs (e.g., 1,4-dibromobutane-1,1,4,4-d4) enable tracking of reaction kinetics and isotopic effects. Applications include:

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated compounds to elucidate mechanisms (e.g., nucleophilic substitution vs. radical pathways).

- Metabolic Tracing: Use labeled derivatives in pharmacokinetic studies to identify metabolic intermediates via LC-MS/MS, enhancing detection sensitivity in biological matrices .

Advanced: What analytical techniques are suitable for detecting 1,4-dinitrobutane in complex matrices (e.g., environmental or explosive samples)?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (237 nm) for quantification in pharmaceutical or environmental samples. Optimize mobile phases (e.g., acetonitrile/water with acetic acid buffer) to achieve resolution of nitro derivatives within 12 minutes .

- Canine Detection Training: For explosive taggants like DMNB (a 1,4-dinitrobutane analog), employ gas chromatography-mass spectrometry (GC-MS) to validate minimum concentrations (1.0% by mass) in training aids .

- Environmental Tracers: Utilize deuterated analogs as internal standards in LC-MS workflows to distinguish target analytes from background contaminants in soil or water .

Advanced: How should researchers address contradictions in experimental vs. computational data for nitroalkane reactivity?

Answer:

- Error Analysis: Quantify uncertainties in experimental measurements (e.g., ±5% RSD for HPLC) and computational models (e.g., ±3 kJ/mol for enthalpy predictions). Cross-validate with multiple methods (e.g., DSC for thermal data vs. DFT simulations) .

- Sensitivity Testing: Vary input parameters (e.g., solvent polarity, temperature) in computational models to identify conditions where predictions align with empirical results .

- Literature Meta-Analysis: Systematically compare data across studies using databases like NIST Chemistry WebBook, prioritizing peer-reviewed sources over vendor data .

Advanced: What strategies optimize the environmental risk assessment of 1,4-dinitrobutane contamination?

Answer:

- Fate and Transport Modeling: Use deuterated tracers (e.g., 1,4-dibromobutane-d4) to monitor degradation rates and leaching potential in soil-water systems. Pair with high-resolution mass spectrometry (HRMS) to detect transformation products .

- Ecotoxicology Assays: Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate results with QSAR predictions for nitro compounds to prioritize hazardous derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.